![molecular formula C7H13N B13076980 (1R,6S,7R)-Bicyclo[4.1.0]heptan-7-amine](/img/structure/B13076980.png)
(1R,6S,7R)-Bicyclo[4.1.0]heptan-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,6S,7R)-Bicyclo[410]heptan-7-amine is a bicyclic amine compound with a unique structure that includes a cyclopropane ring fused to a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6S,7R)-Bicyclo[4.1.0]heptan-7-amine typically involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) and gold (I) . The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by using continuous flow reactors and optimizing reaction parameters to increase yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,6S,7R)-Bicyclo[4.1.0]heptan-7-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amine group using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of N-alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
(1R,6S,7R)-Bicyclo[4.1.0]heptan-7-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a scaffold for drug design.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1R,6S,7R)-Bicyclo[4.1.0]heptan-7-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, thereby modulating the activity of the target molecules. The exact pathways and molecular targets are still under investigation, but its unique structure suggests potential for selective binding and activity modulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[4.1.0]heptenes: These compounds share a similar bicyclic structure but differ in the presence of a double bond.
Norbornene: Another bicyclic compound with a similar ring structure but different functional groups.
Cyclopropylamines: Compounds with a cyclopropane ring and an amine group, but lacking the additional cyclohexane ring.
Uniqueness
(1R,6S,7R)-Bicyclo[4.1.0]heptan-7-amine is unique due to its specific stereochemistry and the presence of both a cyclopropane and a cyclohexane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C7H13N |
|---|---|
Molekulargewicht |
111.18 g/mol |
IUPAC-Name |
(1R,6S)-bicyclo[4.1.0]heptan-7-amine |
InChI |
InChI=1S/C7H13N/c8-7-5-3-1-2-4-6(5)7/h5-7H,1-4,8H2/t5-,6+,7? |
InChI-Schlüssel |
DYJJOXPTDCNLEF-MEKDEQNOSA-N |
Isomerische SMILES |
C1CC[C@H]2[C@@H](C1)C2N |
Kanonische SMILES |
C1CCC2C(C1)C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Amino-6-ethyl-4H,5H-[1,2,4]triazolo[1,5-A]pyrimidin-5-one](/img/structure/B13076905.png)
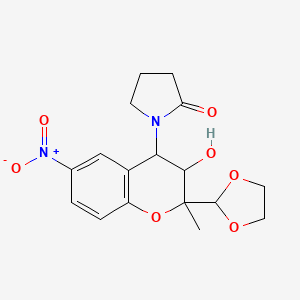
![1-Methyl-N-[1-(5-methylthiophen-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13076914.png)
![1,8,10,12-Tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B13076916.png)
![1-[(Oxan-3-yloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13076917.png)
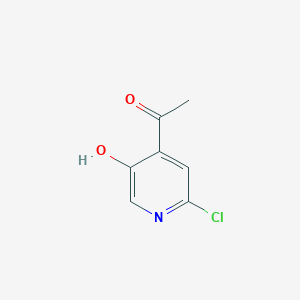
![(2E)-2-[(3-methoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B13076921.png)
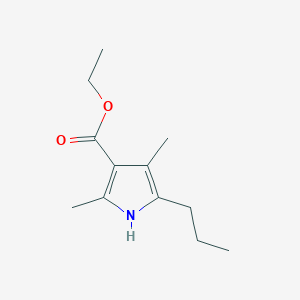


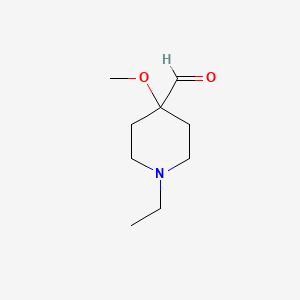
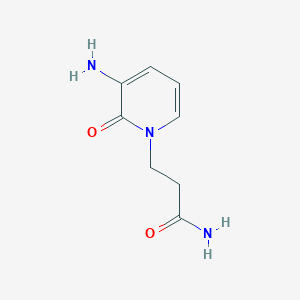
![1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13076972.png)
